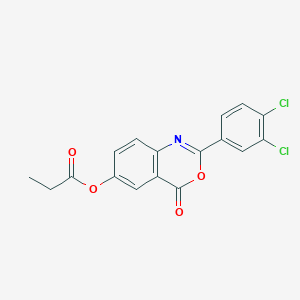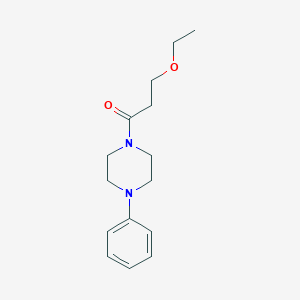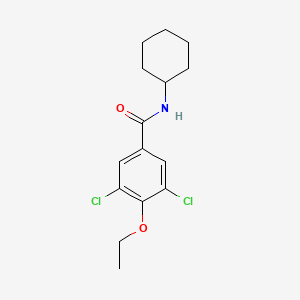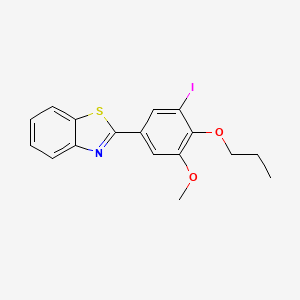
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate, also known as DCPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoxazinone derivatives and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate is not fully understood. However, it has been proposed that 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate exerts its biological effects by inhibiting the activity of ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has been found to scavenge ROS and protect cells from oxidative stress.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has been found to have antioxidant properties and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate. One potential direction is to study its potential as an anticancer agent. 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has been found to inhibit the growth of cancer cells in vitro, but its efficacy in vivo has not been fully explored. Another potential direction is to study its potential as an anti-inflammatory agent. 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has been found to inhibit the production of pro-inflammatory cytokines, which suggests that it may have potential as a treatment for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate and its potential applications in various biological systems.
Conclusion
In conclusion, 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate is a synthetic compound that has been widely used in scientific research. It has been found to have a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant properties. 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has several advantages for use in lab experiments, but also has some limitations. Future research on 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate should focus on its potential as an anticancer and anti-inflammatory agent, as well as further understanding its mechanism of action.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has been widely used in scientific research as a tool to study various biological processes. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has also been used as a probe to study the role of reactive oxygen species (ROS) in biological systems.
Propiedades
IUPAC Name |
[2-(3,4-dichlorophenyl)-4-oxo-3,1-benzoxazin-6-yl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-2-15(21)23-10-4-6-14-11(8-10)17(22)24-16(20-14)9-3-5-12(18)13(19)7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVHNRLCGHUQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-[2-methyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)propyl]benzamide](/img/structure/B4196348.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4196361.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4196367.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B4196389.png)
![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)

